molecular formula C23H27NO5 B14085963 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-O-propyl-L-homoserine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-O-propyl-L-homoserine

Cat. No.: B14085963
M. Wt: 397.5 g/mol
InChI Key: MCUDJFMYFODSQO-NRFANRHFSA-N
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-O-propyl-L-homoserine is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a bulky protecting group that can be easily cleaved, making it an essential tool in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-O-propyl-L-homoserine typically involves the protection of the amino group of L-homoserine with the Fmoc group. This can be achieved through the reaction of L-homoserine with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Fmoc-protected L-homoserine is then methylated using methyl iodide in the presence of a base like sodium hydride. Finally, the propyl group is introduced through a nucleophilic substitution reaction using propyl bromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-O-propyl-L-homoserine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different alkyl or aryl groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, aryl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-O-propyl-L-homoserine has several scientific research applications:

    Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-O-propyl-L-homoserine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and its interactions with other amino acids and peptide chains.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]valine
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine

Uniqueness

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-O-propyl-L-homoserine is unique due to its specific combination of protecting groups and functional groups, which provide distinct reactivity and stability. The presence of the Fmoc group allows for easy removal under mild conditions, while the methyl and propyl groups offer additional versatility in synthetic applications. This makes it a valuable tool in the synthesis of complex peptides and proteins, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-propoxybutanoic acid

InChI

InChI=1S/C23H27NO5/c1-3-13-28-14-12-21(22(25)26)24(2)23(27)29-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,3,12-15H2,1-2H3,(H,25,26)/t21-/m0/s1

InChI Key

MCUDJFMYFODSQO-NRFANRHFSA-N

Isomeric SMILES

CCCOCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCCOCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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